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Compound of Interest

Compound Name: Cy5 se(mono so3)

Cat. No.: B3264930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties

of Cyanine5 succinimidyl ester with a single sulfonate group (Cy5 SE (mono SO3)), a widely

utilized fluorescent probe in biological research and drug development. This document details

the key quantitative parameters, the experimental methodologies for their determination, and

visual representations of common experimental workflows.

Core Photophysical Characteristics
Cy5 SE (mono SO3), also known as sulfo-Cyanine5 NHS ester, is a bright, far-red fluorescent

dye valued for its high water solubility and reactivity towards primary amines.[1][2] The

presence of a sulfonate group enhances its hydrophilicity, making it particularly suitable for

labeling proteins and oligonucleotides in aqueous environments without the need for organic

co-solvents.[1][3] This dye is a popular choice for a variety of fluorescence-based applications

due to its strong light absorption and emission in a spectral region where background

autofluorescence from biological samples is minimal.

Quantitative Photophysical Data
The key photophysical parameters of unconjugated Cy5 SE (mono SO3) in an aqueous buffer

(e.g., PBS, pH 7.4) are summarized in the table below for easy reference and comparison.
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Photophysical Parameter Value Unit

Absorption Maximum (λ_abs_) ~646 nm

Emission Maximum (λ_em_) ~662 nm

Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ_F_)
~0.28 -

Fluorescence Lifetime (τ_F_) ~1.0 ns

Note: The fluorescence lifetime of Cy5 dyes can increase upon conjugation to biomolecules

due to conformational restriction.[2]

Experimental Protocols for Photophysical
Characterization
The accurate determination of the photophysical properties of Cy5 SE (mono SO3) is crucial for

its effective application. The following sections outline the standard experimental

methodologies for measuring its key characteristics.

Absorption and Emission Spectroscopy
Objective: To determine the maximal absorption (λ_abs_) and emission (λ_em_) wavelengths.

Methodology:

Sample Preparation: A dilute solution of Cy5 SE (mono SO3) is prepared in a suitable

aqueous buffer (e.g., phosphate-buffered saline, PBS) in a quartz cuvette. The concentration

should be low enough to ensure the absorbance is within the linear range of the

spectrophotometer (typically < 0.1 AU).

Absorption Spectrum Measurement: The absorption spectrum is recorded using a UV-Visible

spectrophotometer over a wavelength range that encompasses the expected absorption of

the dye (e.g., 400-800 nm). The wavelength at which the highest absorbance is recorded is

the absorption maximum (λ_abs_).
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Emission Spectrum Measurement: The fluorescence emission spectrum is measured using a

spectrofluorometer. The sample is excited at its absorption maximum (λ_abs_), and the

emitted light is scanned over a longer wavelength range (e.g., 650-800 nm). The wavelength

at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

Molar Extinction Coefficient Determination
Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction

coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1

cm).

A series of solutions of known concentrations of Cy5 SE (mono SO3) are prepared.

The absorbance of each solution is measured at the absorption maximum (λ_abs_).

A plot of absorbance versus concentration is generated. The slope of the resulting line is the

molar extinction coefficient (ε).

Fluorescence Quantum Yield Measurement
Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method, comparing the fluorescence of Cy5 SE (mono SO3) to a

standard with a known quantum yield, is commonly employed.

Standard Selection: A fluorescent standard with a known quantum yield and with absorption

and emission spectra that overlap with Cy5 SE (mono SO3) is chosen (e.g., Cresyl Violet in

methanol).

Absorbance Matching: The concentrations of the sample and the standard solutions are

adjusted so that their absorbances at the excitation wavelength are identical and low (< 0.1)

to minimize inner filter effects.
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Fluorescence Spectra Acquisition: The fluorescence emission spectra of both the sample

and the standard are recorded under identical experimental conditions (e.g., excitation

wavelength, slit widths).

Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the

following equation:

Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (η_sample_² / η_std_²)

where Φ_F,std_ is the quantum yield of the standard, I is the integrated fluorescence

intensity, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement
Objective: To measure the average time the molecule spends in the excited state before

returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common

technique for measuring fluorescence lifetimes in the nanosecond range.[4]

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond

laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and

timing electronics.

Measurement Principle: The sample is excited with a short pulse of light, and the arrival time

of the first emitted photon at the detector is recorded relative to the excitation pulse. This

process is repeated many times, and a histogram of the arrival times is built up, which

represents the fluorescence decay profile.

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of

exponentials) to extract the fluorescence lifetime (τ_F_). The instrument response function

(IRF) is measured using a scattering solution and is deconvoluted from the measured

fluorescence decay to obtain the true lifetime.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for labeling a biomolecule (e.g., a protein)

with Cy5 SE (mono SO3).
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Click to download full resolution via product page

Caption: Workflow for biomolecule conjugation with Cy5 SE (mono SO3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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